molecular formula C18H13ClF3N3O B12608024 Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-50-2

Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B12608024
CAS No.: 648420-50-2
M. Wt: 379.8 g/mol
InChI Key: POPQELVYVWVUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloro-isoquinoline and a trifluoromethyl-phenyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:

    Starting Materials: 4-chloro-5-isoquinolineamine and 4-(trifluoromethyl)benzyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a catalyst like triethylamine.

    Purification: The product can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.

    Substitution: The chloro group on the isoquinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Urea derivatives are often used as ligands in catalytic reactions.

    Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Some urea derivatives are known to inhibit enzymes, making them potential drug candidates.

    Antimicrobial Activity: They may exhibit antibacterial or antifungal properties.

Medicine

    Drug Development:

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Agriculture: Potential use as herbicides or pesticides.

    Materials Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of urea derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloro-isoquinoline and trifluoromethyl-phenyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(4-chloro-5-isoquinolinyl)-N’-phenyl-: Similar structure but lacks the trifluoromethyl group.

    Urea, N-(4-chloro-5-isoquinolinyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzyl group.

Uniqueness

The presence of the trifluoromethyl group in Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

648420-50-2

Molecular Formula

C18H13ClF3N3O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(4-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H13ClF3N3O/c19-14-10-23-9-12-2-1-3-15(16(12)14)25-17(26)24-8-11-4-6-13(7-5-11)18(20,21)22/h1-7,9-10H,8H2,(H2,24,25,26)

InChI Key

POPQELVYVWVUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.